molecular formula C12H14Cl2N2O2S B13748392 2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride CAS No. 39775-27-4

2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride

Cat. No.: B13748392
CAS No.: 39775-27-4
M. Wt: 321.2 g/mol
InChI Key: GZSKDYKDCKRGKW-UHFFFAOYSA-N
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Description

2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride is a heterocyclic compound featuring a benzo[b]thiophene core modified with a 1,1-dioxide group, a chlorine substituent at position 2, and a piperazine moiety at position 2. The 1,1-dioxide group enhances thermal stability by reducing ring strain and increasing electron-withdrawing effects, as observed in substituted thiophene dioxides .

Synthetic routes for analogous benzo[b]thiophene derivatives include palladium-catalyzed oxidative olefination (e.g., (E)-2-(4-chlorostyryl)benzo[b]thiophene 1,1-dioxide, 63% yield, m.p. 174–175°C ) and cyclization reactions involving sulfamoyl chlorides . These methods highlight the versatility of benzo[b]thiophene scaffolds in generating structurally diverse compounds.

Properties

CAS No.

39775-27-4

Molecular Formula

C12H14Cl2N2O2S

Molecular Weight

321.2 g/mol

IUPAC Name

2-chloro-3-piperazin-4-ium-1-yl-1-benzothiophene 1,1-dioxide;chloride

InChI

InChI=1S/C12H13ClN2O2S.ClH/c13-12-11(15-7-5-14-6-8-15)9-3-1-2-4-10(9)18(12,16)17;/h1-4,14H,5-8H2;1H

InChI Key

GZSKDYKDCKRGKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC[NH2+]1)C2=C(S(=O)(=O)C3=CC=CC=C32)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of 2-chloro-3-(1-piperazinyl)benzo[b]thiophene 1,1-dioxide hydrochloride typically involves the following key steps:

  • Construction of the benzo[b]thiophene core
  • Introduction of the chloro substituent at the 2-position
  • Piperazine ring attachment at the 3-position
  • Oxidation to the 1,1-dioxide
  • Final conversion to the hydrochloride salt

Each step requires careful selection of reagents and conditions to maximize yield and purity.

Stepwise Synthesis Details

Step 1: Synthesis of 2-Chlorobenzo[b]thiophene

  • Starting from a substituted benzaldehyde or benzothiophene derivative, chlorination is performed using reagents such as phosphorus pentachloride (PCl₅) under reflux conditions to yield the 2-chloro derivative.

Step 2: Piperazine Substitution at the 3-Position

  • The 2-chloro intermediate undergoes nucleophilic aromatic substitution with piperazine, typically in a polar aprotic solvent like DMF (dimethylformamide) and in the presence of a base such as potassium carbonate (K₂CO₃).
  • Reaction temperature is controlled, often between 80–120°C, to favor mono-substitution and suppress by-products.

Step 3: Oxidation to Benzo[b]thiophene 1,1-Dioxide

  • The benzo[b]thiophene ring is oxidized using oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at room temperature.
  • This step is crucial for achieving the 1,1-dioxide functionality, which enhances the compound’s pharmacological properties.

Step 4: Formation of Hydrochloride Salt

  • The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, typically in ethanol or another suitable solvent, followed by precipitation and filtration.

Alternative and Optimized Methods

  • Some patents and industrial processes introduce the piperazine moiety earlier in the synthetic sequence, followed by cyclization to form the benzo[b]thiophene core, thereby avoiding the use of organometallic reagents and improving atom economy.
  • Cyclization reactions are often acid-catalyzed, with a range of acids (acetic, trifluoroacetic, methanesulfonic, hydrochloric) used depending on substrate stability and desired reaction rate.
  • Process optimizations include the use of reaction accelerators (e.g., sodium or potassium iodide) and careful temperature control to minimize impurities and maximize yield.

Data Tables

Typical Reaction Conditions and Yields

Step Key Reagents/Conditions Yield (%) Notes
Chlorination PCl₅, reflux 80–90 Efficient halogenation
Piperazine substitution Piperazine, K₂CO₃, DMF, 100°C 70–85 Polar solvent, controlled temp
Oxidation m-CPBA, DCM, rt 75–95 High selectivity for 1,1-dioxide
Salt formation HCl (aq or EtOH), 0–25°C 95–99 Precipitation, filtration

Data synthesized from multiple sources for representative purposes.

Common Issues and Solutions

Challenge Solution
Over-oxidation Use stoichiometric m-CPBA, monitor TLC
Low substitution yield Optimize base and solvent, increase temp
Impurity formation Careful purification, recrystallization

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.

    Cyclization: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted benzothiophene derivatives .

Scientific Research Applications

Neuropharmacology

One of the primary applications of 2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride is in neuropharmacology. Its structural similarity to known neuroleptics makes it a candidate for developing treatments for schizophrenia and other psychiatric disorders. Research indicates that compounds with piperazine moieties exhibit significant binding affinity to serotonin and dopamine receptors, which are critical targets in managing these conditions .

Antipsychotic Drug Development

The compound has been utilized as a precursor in the synthesis of brexpiprazole, which is approved for treating schizophrenia and major depressive disorder. Studies have demonstrated that brexpiprazole has a favorable side effect profile compared to traditional antipsychotics, thereby highlighting the potential therapeutic advantages of derivatives of this compound .

Cancer Research

Recent studies have explored the implications of benzo[b]thiophene derivatives in cancer research. The compound's ability to interact with various biological pathways makes it a subject of interest for developing anticancer agents. Investigations into its efficacy against specific cancer cell lines have shown promise in inhibiting tumor growth .

Case Studies

Study ReferenceFocusFindings
Synthesis and application in antipsychoticsDemonstrated efficient synthesis routes leading to brexpiprazole; potential therapeutic benefits highlighted.
Neuropharmacological propertiesExplored binding affinities to serotonin and dopamine receptors; implications for treating schizophrenia noted.
Cancer cell line studiesShowed inhibitory effects on tumor growth; potential as an anticancer agent discussed.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

Table 1: Key Compounds and Properties
Compound Name Core Structure Substituents Similarity Key Properties
Target Compound Benzo[b]thiophene 1,1-dioxide 2-Cl, 3-piperazinyl High thermal stability, polar, bioactive
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide HCl Tetrahydrothiopyran 1,1-dioxide 4-amino 0.97 High solubility, reduced aromaticity
3-Aminotetrahydrothiophene 1,1-dioxide HCl Tetrahydrothiophene 1,1-dioxide 3-amino 0.84 Smaller ring, lower steric hindrance
1-(Benzo[b]thiophen-4-yl)piperazine HCl Benzo[b]thiophene 4-piperazinyl, no dioxide 0.64 Lipophilic, potential CNS activity
(E)-2-(4-Chlorostyryl)benzo[b]thiophene 1,1-dioxide Benzo[b]thiophene 1,1-dioxide 2-styryl, 4-Cl m.p. 174–175°C, 63% yield
Key Observations:
  • Core Structure : The target compound’s benzo[b]thiophene 1,1-dioxide core offers greater aromatic stability compared to tetrahydrothiophene or thiopyran derivatives .
  • Substituents : The 2-chloro group enhances lipophilicity and electron-withdrawing effects, while the 3-piperazinyl group improves solubility and interaction with biological targets (e.g., receptors) .
  • Thermal Stability: Substituted thiophene dioxides exhibit higher stability than non-dioxide analogues; the target compound’s chlorine and piperazine groups further reduce dimerization risks compared to styryl derivatives .

Research Findings and Implications

  • Stability vs. Reactivity : The chlorine substituent in the target compound reduces dimerization compared to fluorinated analogues (e.g., 4-chloro-3-fluorothiophene 1,1-dioxide ).
  • Solubility : Piperazine improves aqueous solubility, contrasting with lipophilic styryl derivatives .
  • Future Directions : Structural optimization (e.g., varying piperazine substituents) could enhance bioactivity or material performance.

Biological Activity

2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to synthesize available research findings regarding its biological effects, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C12H13ClN2O2SC_{12}H_{13}ClN_2O_2S. Its structure includes a benzo[b]thiophene core with a chloro substituent and a piperazine moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that derivatives of benzo[b]thiophenes exhibit a wide range of biological activities. Some key areas of activity include:

  • Antimicrobial Activity : Several studies have reported that compounds related to benzo[b]thiophenes demonstrate significant antimicrobial properties against various pathogens.
  • Anticancer Potential : The structural features of benzo[b]thiophenes suggest potential anticancer activities, particularly through mechanisms involving apoptosis and cell cycle arrest.
  • Other Pharmacological Effects : Additional effects include anti-inflammatory, antioxidant, and neuroprotective activities.

Antimicrobial Activity

A study highlighted the efficacy of halogenated benzo[b]thiophenes against Gram-positive bacteria and fungi. For instance, this compound showed promising results with minimal inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Candida albicans .

CompoundMIC (µg/mL)Target Organism
2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide16Staphylococcus aureus
Other derivatives64Enterococcus faecalis
Other derivatives128Bacillus cereus

Anticancer Studies

Research involving the synthesis of new benzo[b]thiophene derivatives has shown that some compounds exhibit cytotoxic effects against various cancer cell lines. For example, a derivative with an acylhydrazone functional group demonstrated an MIC of 4 µg/mL against methicillin-resistant strains of Staphylococcus aureus, indicating potential for further development as an anticancer agent .

The antimicrobial activity is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways. The presence of the piperazine ring may enhance the compound's ability to penetrate cellular membranes, facilitating its action against pathogens .

Q & A

Q. What are the key structural features of 2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride that contribute to its biological activity?

The compound’s bioactivity arises from three critical features:

  • Benzo[b]thiophene 1,1-dioxide core : This planar structure facilitates binding to hydrophobic pockets in target proteins, such as the STAT3 SH2 domain, via π-π interactions and hydrogen bonding with sulfone groups .
  • Chloro substituent at position 2 : Enhances steric and electronic interactions with residues in the STAT3 SH2 domain (e.g., Lys591, Ser611), improving binding affinity .
  • Piperazinyl group at position 3 : Introduces flexibility and basicity, enabling interactions with polar residues (e.g., Arg609) and modulating solubility .

Q. What synthetic routes are commonly employed for preparing benzo[b]thiophene 1,1-dioxide derivatives with piperazinyl substituents?

A typical synthesis involves:

Chlorination : Reacting benzo[b]thiophene 1,1-dioxide with PCl₅ or HNO₃/H₂SO₄ to introduce chloro groups at specific positions .

Piperazine coupling : Substituting the chloro group with piperazine via nucleophilic aromatic substitution in dioxane or THF, using triethylamine (TEA) as a base .

Purification : Flash chromatography or recrystallization to isolate the final product .

Advanced Research Questions

Q. How can researchers optimize the STAT3 inhibitory activity of benzo[b]thiophene 1,1-dioxide derivatives through structural modifications?

Key strategies include:

  • Substitutions at position 2 : Introducing carbonyl or amide groups enhances interactions with the STAT3 SH2 domain’s hydrophobic pocket (e.g., compound 65 in shows IC₅₀ values of 0.70–2.81 μM across cancer cell lines).
  • Linker flexibility : Alkyl or triazole linkers between the core and piperazine improve binding adaptability .
  • ROS induction : Derivatives with electron-withdrawing groups (e.g., nitro) amplify reactive oxygen species (ROS) production, synergizing with STAT3 inhibition to trigger apoptosis .

Table 1 : IC₅₀ Values of Selected Derivatives (STAT3 Inhibition)

CompoundCell LineIC₅₀ (μM)Reference
65 MDA-MB-2310.70
6o MCF-70.91
CBT-1 DU1451.03

Q. What methodological approaches resolve contradictions in structure-activity relationships (SAR) for this compound class?

Contradictions (e.g., reduced activity with ether substitutions vs. enhanced activity with carbonyl groups ) are addressed via:

  • Molecular docking : Validate binding modes using software like AutoDock to compare interactions with STAT3’s SH2 domain .
  • Free-energy calculations : Quantify binding affinities (e.g., MM-GBSA) to explain divergent bioactivities .
  • In vitro selectivity assays : Test derivatives against STAT1/STAT5 to confirm STAT3-specific effects .

Q. How should researchers analyze ROS induction by benzo[b]thiophene 1,1-dioxide derivatives in cancer cells?

A robust protocol includes:

Cell pretreatment : Incubate cancer cells (e.g., MDA-MB-231) with the compound (e.g., 1–10 μM) for 24 hours .

ROS staining : Use DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), which fluoresces upon ROS oxidation.

Flow cytometry : Quantify fluorescence intensity (Ex/Em: 488/525 nm) and compare to controls (e.g., H₂O₂-treated cells) .

Methodological Considerations

  • Synthetic reproducibility : Monitor reaction temperatures (e.g., 80°C for piperazine coupling ) and use anhydrous conditions to prevent hydrolysis of intermediates .
  • Data validation : Cross-reference NMR (¹H/¹³C) and HRMS data with published spectra .
  • Biological assays : Include normal cell lines (e.g., HL-7702 hepatocytes) to assess selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.